Home > Products > Screening Compounds P8930 > Bombesin, 3-L-lysine-14
Bombesin, 3-L-lysine-14 - 66839-66-5

Bombesin, 3-L-lysine-14

Catalog Number: EVT-355430
CAS Number: 66839-66-5
Molecular Formula: C71H110N22O18S
Molecular Weight: 1591.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bombesin, specifically the compound known as Bombesin, 3-L-lysine-14, is a peptide derived from the amphibian skin peptide bombesin. It is recognized for its high affinity for the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various cancer types, making it a significant target for cancer diagnosis and therapy. This compound has been classified within the family of bombesin-like peptides, which includes several analogs that exhibit different biological activities.

Source and Classification

Bombesin was first isolated from the skin of the European frog Bombina bombina. The compound Bombesin, 3-L-lysine-14 is a synthetic analog that incorporates a lysine residue at the third position. This modification aims to enhance the peptide's stability and receptor binding affinity. The classification of this compound falls under peptide hormones and neuropeptides, specifically those involved in tumor biology and neuroendocrine signaling.

Synthesis Analysis

Methods

The synthesis of Bombesin, 3-L-lysine-14 typically employs solid-phase peptide synthesis (SPPS) using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of protected amino acids to a solid support. The process involves several key steps:

  1. Preparation of the Resin: A resin is chosen that can withstand the conditions required for peptide synthesis.
  2. Coupling Reactions: Amino acids are coupled to the growing peptide chain using coupling reagents such as diisopropylcarbodiimide and Oxyma.
  3. Deprotection: The Fmoc protecting group is removed using a mild base, typically piperidine.
  4. Capping: Non-reacted amino groups are capped to prevent side reactions.

Technical Details

The synthesis may include specific modifications to enhance receptor binding. For instance, introducing a bromoacetyl or chloroacetyl group can facilitate further conjugation with other molecules for therapeutic applications. After synthesis, purification is commonly achieved through high-performance liquid chromatography (HPLC), ensuring that the final product is of high purity (greater than 95%) as verified by mass spectrometry .

Molecular Structure Analysis

Structure

Data

The molecular formula and mass of Bombesin, 3-L-lysine-14 can be summarized as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₃S
  • Molecular Weight: Approximately 318.38 g/mol
  • Peptide Sequence: The exact sequence can vary based on specific modifications made during synthesis.
Chemical Reactions Analysis

Reactions

Bombesin, 3-L-lysine-14 undergoes several chemical reactions that are crucial for its functionality:

  1. Conjugation Reactions: The presence of reactive groups such as chloroacetyl allows for conjugation with other therapeutic agents or labels.
  2. Radiolabeling: The compound can be radiolabeled with isotopes such as Copper-64 or Technetium-99m for imaging applications in positron emission tomography or single-photon emission computed tomography.

Technical Details

The radiolabeling process typically involves incubating the bombesin analog with radiolabeled isotopes in buffered solutions to ensure high radiochemical purity. Techniques such as thin-layer chromatography are used to assess labeling efficiency .

Mechanism of Action

Process

Bombesin, 3-L-lysine-14 exerts its biological effects primarily through its interaction with GRPRs present on cancer cells. Upon binding to these receptors, several intracellular signaling pathways are activated:

  1. Calcium Mobilization: Activation of phospholipase C leads to increased intracellular calcium levels.
  2. Cell Proliferation: Stimulation of mitogenic pathways promotes cell growth and proliferation.
  3. Internalization: Agonistic interactions lead to internalization of the receptor-ligand complex, enhancing therapeutic efficacy in targeted delivery systems.

Data

Studies have shown that bombesin analogs can significantly enhance tumor uptake due to their ability to internalize upon receptor binding, making them effective tools for targeted radionuclide therapy .

Physical and Chemical Properties Analysis

Physical Properties

Bombesin, 3-L-lysine-14 is typically a white to off-white powder that is soluble in water and organic solvents such as dimethyl sulfoxide. Its stability can vary based on pH and temperature conditions.

Chemical Properties

Key chemical properties include:

  • Stability: Enhanced by structural modifications such as the incorporation of D-amino acids or cyclization.
  • Reactivity: The presence of functional groups allows for various chemical reactions including conjugation and labeling.
Applications

Scientific Uses

Bombesin, 3-L-lysine-14 has several important applications in scientific research and clinical settings:

  1. Cancer Imaging: Used as a radiolabeled agent for imaging tumors expressing GRPRs.
  2. Targeted Therapy: Acts as a vector for delivering cytotoxic agents directly to cancer cells.
  3. Research Tool: Utilized in studies investigating GRPR signaling pathways and their role in tumor biology.
Receptor Classification and Subtype Specificity

Bombesin Receptor Family: GRPR, NMBR, and BRS-3 Phylogenetic Relationships

The mammalian bombesin receptor (BnR) family comprises three phylogenetically related G protein-coupled receptors (GPCRs): gastrin-releasing peptide receptor (GRPR/BB2), neuromedin B receptor (NMBR/BB1), and the orphan receptor bombesin receptor subtype-3 (BRS-3/BB3). These receptors share significant amino acid sequence homology (47–51%) and evolved from a common ancestral receptor early in vertebrate evolution [1] [9]. Phylogenetic analyses of receptor sequences across species reveal:

  • GRPR (BB2) is the most evolutionarily conserved subtype, present in all vertebrates examined, including fish, amphibians, birds, and mammals. Its widespread conservation suggests fundamental physiological roles in gut-brain signaling [1] [8].
  • NMBR (BB1) diverged early from GRPR and is also widely conserved, though with greater sequence variation in amphibians [1].
  • BRS-3 (BB3) shares 70% homology with the amphibian BB4 receptor but has no known high-affinity endogenous ligand in mammals. Its gene emerged later in tetrapod evolution [1] [8].
  • Amphibian-Specific BB4: Frogs (e.g., Bombina, Xenopus) possess a distinct BB4 receptor subtype with 61% identity to mammalian GRPR and 70% to BRS-3. This receptor has high affinity for amphibian-specific bombesin peptides (e.g., [Phe¹³]Bn) but low affinity for mammalian GRP or NMB [1] [7].

Table 1: Evolutionary Relationships of Bombesin Receptor Subtypes

Receptor SubtypeEndogenous LigandsSelective AgonistsG-Protein Coupling
GRPR (BB2)GRP, NMC[D-Phe⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]Bn(6-14)Gq/11, G12/13
NMBR (BB1)NMBNMB, d-Tyr⁶-NMBGq/11, G12/13
BRS-3 (BB3)UnknownMK-5046, [D-Tyr⁶,Apa-4Cl¹¹,Phe¹³,Nle¹⁴]Bn(6-14)Gq/11, G12/13
BB4 (Amphibian)[Phe¹³]Bn, PhyllolitorinsBn, [Leu⁸]PhyllolitorinGq/11

Structural Determinants of Subtype Selectivity for Bombesin Analogs

Subtype selectivity of bombesin analogs is governed by specific structural motifs in both ligands and receptors:

  • Ligand C-Terminal Motifs:
  • GRPR-Selective Agonists: Require the motif Trp-Ala-Val-Gly-His-Leu-Met-NH₂ (shared by GRP and native bombesin). Modifications at position 8 (e.g., Val⁸→Leu⁸) reduce GRPR affinity by >100-fold [4] [9].
  • NMBR-Selective Agonists: Depend on Trp-Ala-Thr-Gly-His-Phe-Met-NH₂ (Thr³/Phe⁶ in NMB). Substitution of Thr³ with Ala or Phe⁶ with Leu abolishes NMBR activation [4] [5].
  • BRS-3 Agonists: Non-peptide ligands (e.g., MK-5046) bind an orthosteric pocket involving transmembrane domains (TM) 3, 5, and 6. Key interactions include hydrogen bonding with Asn⁹⁶ (TM2) and hydrophobic contacts with Tyr⁹⁷ (TM3) [2] [9].

  • Receptor Determinants:

  • GRPR: Asp⁸⁵ in TM2 forms a salt bridge with Arg⁶ in bombesin analogs. Mutation to Ala reduces affinity 500-fold [1] [4].
  • NMBR: Thr¹⁰² (TM3) and Phe¹⁹⁶ (TM5) create a hydrophobic pocket for Phe⁶ of NMB [4].
  • BRS-3: A unique "selectivity triad" (Glu⁹⁴, Trp²⁷⁶, Phe²⁷⁹) excludes binding of natural peptides like GRP or NMB. Cryo-EM structures show MK-5046 occupies a deeper binding cleft than peptide agonists [2] [3].

Table 2: Key Residues Governing Bombesin Receptor-Ligand Interactions

ReceptorCritical ResiduesFunction in Ligand BindingEffect of Mutation
GRPRAsp⁸⁵ (TM2), Tyr²⁸⁷ (TM7)Salt bridge with Arg⁶ of Bn; π-stacking with Trp⁸ of GRP500-fold affinity loss for Bn analogs
NMBRThr¹⁰² (TM3), Phe¹⁹⁶ (TM5)Hydrophobic pocket for Phe⁶ of NMB200-fold affinity loss for NMB
BRS-3Glu⁹⁴ (TM2), Trp²⁷⁶ (TM6)Excludes peptide ligands; stabilizes MK-5046Constitutive activity abolished
BB4Glu¹⁰⁷ (TM3), Arg¹⁹⁸ (TM5)Binds C-terminal Gly¹⁰ of [Phe¹³]Bn80% loss of signaling potency

Comparative Pharmacology of Mammalian vs. Amphibian Bombesin Receptors

Fundamental differences exist between mammalian and amphibian bombesin systems:

  • Ligand Diversity:
  • Mammals express two endogenous ligands: gastrin-releasing peptide (GRP) and neuromedin B (NMB), derived from separate genes. Neither is the true ortholog of amphibian bombesin [1] [8].
  • Amphibians produce multiple bombesin-like peptides (e.g., bombesin, ranatensin, phyllolitorins) encoded by distinct genes. Xenopus tropicalis expresses both GRP and bombesin, but not NMB [1].

  • Receptor Subtype Expression:

  • Mammals: Utilize GRPR, NMBR, and BRS-3. GRPR and NMBR exhibit distinct distributions (e.g., GRPR dominates in the hypothalamus, NMBR in thalamic nuclei) [7] [9].
  • Amphibians: Express BB4 receptors alongside GRPR orthologs. BB4 has highest affinity for amphibian-specific bombesin isoforms (Kd = 0.8 nM for [Phe¹³]Bn) and low affinity for GRP (Kd > 500 nM) [1] [7].

  • Pharmacological Profiles:

  • Litorin (ranatensin-like) activates both mammalian NMBR (EC50 = 1.2 nM) and amphibian BB4 (EC50 = 0.7 nM), but has 100-fold lower potency at mammalian GRPR [4] [8].
  • 3-L-lysine-14-bombesin (a synthetic analog) shows enhanced stability but retains affinity for both GRPR and BB4 due to conserved C-terminal motifs. Its selectivity profile bridges amphibian and mammalian systems [4] [5].

Table 3: Comparative Pharmacology Across Species

ParameterMammalian ReceptorsAmphibian Receptors
Key LigandsGRP, NMB, NMCBombesin, Ranatensin, Phyllolitorins
Receptor SubtypesGRPR (BB2), NMBR (BB1), BRS-3 (BB3)GRPR, BB4 (BRS-3-like)
Endogenous Affinity (Kd)GRP: GRPR = 0.3 nM; NMB: NMBR = 0.4 nMBombesin: BB4 = 0.8 nM; GRP: GRPR = 1.1 nM
Selective Agonist[D-Phe⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]Bn(6-14) (pan-BnR)[Leu⁸]Phyllolitorin (BB4-specific)
Signaling PathwaysGq/11 → PLCβ → Ca²⁺/PKC; G12/13 → RhoGq/11 → PLCβ; Minimal G12/13 coupling

Properties

CAS Number

66839-66-5

Product Name

Bombesin, 3-L-lysine-14

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide

Molecular Formula

C71H110N22O18S

Molecular Weight

1591.8 g/mol

InChI

InChI=1S/C71H110N22O18S/c1-8-13-44(62(102)79-33-58(98)84-52(29-40-32-77-35-81-40)70(110)92-50(27-37(4)5)69(109)86-43(60(76)100)23-25-112-7)87-61(101)38(6)82-68(108)51(28-39-31-78-42-15-10-9-14-41(39)42)93-67(107)48(18-21-55(74)95)90-71(111)53(30-56(75)96)85-59(99)34-80-63(103)49(26-36(2)3)91-64(104)45(16-11-12-24-72)88-66(106)47(17-20-54(73)94)89-65(105)46-19-22-57(97)83-46/h9-10,14-15,31-32,35-38,43-53,78H,8,11-13,16-30,33-34,72H2,1-7H3,(H2,73,94)(H2,74,95)(H2,75,96)(H2,76,100)(H,77,81)(H,79,102)(H,80,103)(H,82,108)(H,83,97)(H,84,98)(H,85,99)(H,86,109)(H,87,101)(H,88,106)(H,89,105)(H,90,111)(H,91,104)(H,92,110)(H,93,107)/t38?,43-,44-,45-,46-,47-,48-,49-,50?,51-,52?,53-/m0/s1

InChI Key

XHHJAQNNCQYTHG-INSYYHJMSA-N

SMILES

CCCC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4

Canonical SMILES

CCCC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4

Isomeric SMILES

CCC[C@@H](C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)C(C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.